
7-Bromo-3,5-dichloro-1H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-3,5-dichloro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic compounds consisting of a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of bromine and chlorine substituents at the 7th and 3rd, 5th positions, respectively. Indazole derivatives have gained significant attention due to their diverse biological activities and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3,5-dichloro-1H-indazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3,5-dichloroaniline with bromine in the presence of a suitable catalyst can lead to the formation of the desired compound. Another method involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the bromine and chlorine substituents onto the indazole core .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated processes can enhance the efficiency and scalability of the production. Additionally, the choice of solvents, catalysts, and reaction parameters is crucial to minimize byproducts and ensure the desired product’s quality .
化学反応の分析
Types of Reactions
7-Bromo-3,5-dichloro-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield dehalogenated products.
Cyclization Reactions: The indazole core can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction’s outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction reactions can lead to the formation of oxides or dehalogenated compounds .
科学的研究の応用
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Due to its biological activities, it is being investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
作用機序
The mechanism of action of 7-Bromo-3,5-dichloro-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways depend on the specific biological activity being studied .
類似化合物との比較
Similar Compounds
7-Bromo-1H-indazole: Lacks the chlorine substituents, leading to different chemical and biological properties.
3,5-Dichloro-1H-indazole: Lacks the bromine substituent, resulting in variations in reactivity and biological activity.
1H-indazole: The parent compound without any substituents, serving as a basis for comparison with substituted derivatives.
Uniqueness
7-Bromo-3,5-dichloro-1H-indazole is unique due to the presence of both bromine and chlorine substituents, which confer distinct chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s potency and selectivity in various applications, making it a valuable compound for further research and development .
特性
分子式 |
C7H3BrCl2N2 |
|---|---|
分子量 |
265.92 g/mol |
IUPAC名 |
7-bromo-3,5-dichloro-2H-indazole |
InChI |
InChI=1S/C7H3BrCl2N2/c8-5-2-3(9)1-4-6(5)11-12-7(4)10/h1-2H,(H,11,12) |
InChIキー |
VGJVBTCFHNSYAB-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C2=NNC(=C21)Cl)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


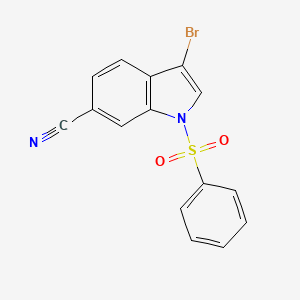
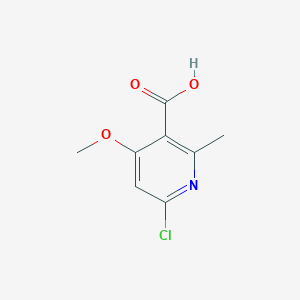
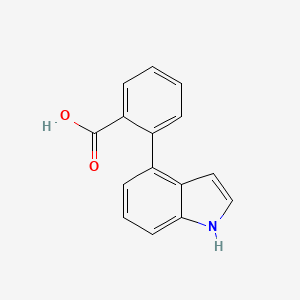

![4-Chloro-2-methylbenzo[g]quinazoline](/img/structure/B13669319.png)
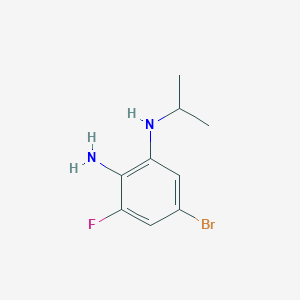

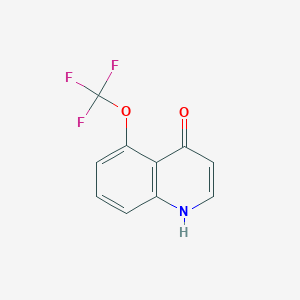
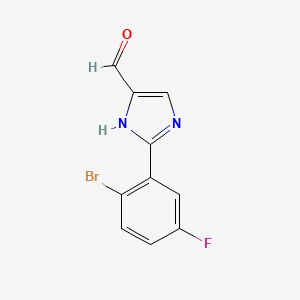
![7-Hydroxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13669341.png)
![2-Ethyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13669356.png)
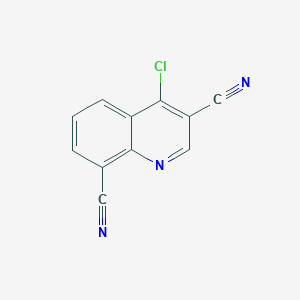
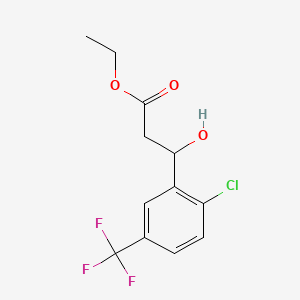
![Methyl 2-[6-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate](/img/structure/B13669373.png)
